4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine
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Overview
Description
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine typically involves the reaction of 4-chloropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group plays a crucial role in its biological activity, as it can form reversible covalent bonds with biological molecules, leading to modulation of their functions.
Molecular Targets and Pathways: The compound interacts with enzymes, receptors, and other proteins, influencing their activity and signaling pathways. This interaction can result in the inhibition or activation of specific biological processes, depending on the target and the context.
Comparison with Similar Compounds
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness: 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine stands out due to its specific substitution pattern and the presence of the boronic ester group. This unique structure allows it to participate in reactions and biological interactions that are distinct from those of similar compounds.
Properties
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGMQGGENJBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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